

Application Notes and Protocols for AZD0156 and Olaparib Combination Therapy

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental design of combination therapy involving **AZD0156**, a potent and selective ATM kinase inhibitor, and olaparib, a PARP inhibitor. This combination leverages the principle of synthetic lethality to enhance anti-tumor efficacy, particularly in cancers with defects in the DNA Damage Response (DDR) pathway.

Introduction and Scientific Rationale

The combination of **AZD0156** and olaparib is a promising anti-cancer strategy that exploits the concept of synthetic lethality. Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor, effectively traps PARP on DNA at the site of single-strand breaks.[1][2] This leads to the accumulation of DNA double-strand breaks (DSBs) during replication.[2][3] In cancer cells with a compromised homologous recombination (HR) repair pathway, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death.[2][4]

However, cancer cells can develop resistance to PARP inhibitors by utilizing other DNA repair pathways, including those regulated by the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM is a critical sensor of DSBs and initiates a signaling cascade to orchestrate cell cycle arrest and DNA repair.[5][6]

AZD0156 is a potent and selective inhibitor of ATM kinase.[5][7] By inhibiting ATM, **AZD0156** prevents the activation of downstream DNA repair pathways, thereby sensitizing cancer cells to



the DNA damage induced by olaparib.[5][8] Preclinical studies have demonstrated that the combination of **AZD0156** and olaparib leads to increased DNA damage, cell cycle arrest at the G2/M phase, and apoptosis in various cancer cell lines, including those resistant to olaparib alone.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies evaluating the synergistic effects of **AZD0156** and olaparib combination therapy.

Table 1: In Vitro Growth Inhibition (GI50) of Olaparib in Combination with AZD0156

| Cell Line | Cancer Type | Olaparib GI50 (μM) | Olaparib + 33 nM AZD0156 GI50 (µM) | Fold Potentiation |
|-----------|---------------------------|-----------------------|------------------------------------------|----------------------|
| NCI-H2122 | Non-Small Cell Lung | 1.8 | 0.4 | 4.5 |
| NCI-H1568 | Non-Small Cell Lung | >10 | 1.7 | >5.9 |
| HCC1937 | Triple-Negative Breast | 0.003 | 0.001 | 3.0 |
| CAL-51 | Triple-Negative Breast | 1.5 | 0.2 | 7.5 |
| SNU-16 | Gastric | 8.8 | 1.1 | 8.0 |
| NCI-N87 | Gastric | >10 | 2.3 | >4.3 |

Data extracted from Riches et al., Molecular Cancer Therapeutics, 2020.[5]

Table 2: In Vivo Tumor Growth Inhibition in Patient-Derived Xenograft (PDX) Models

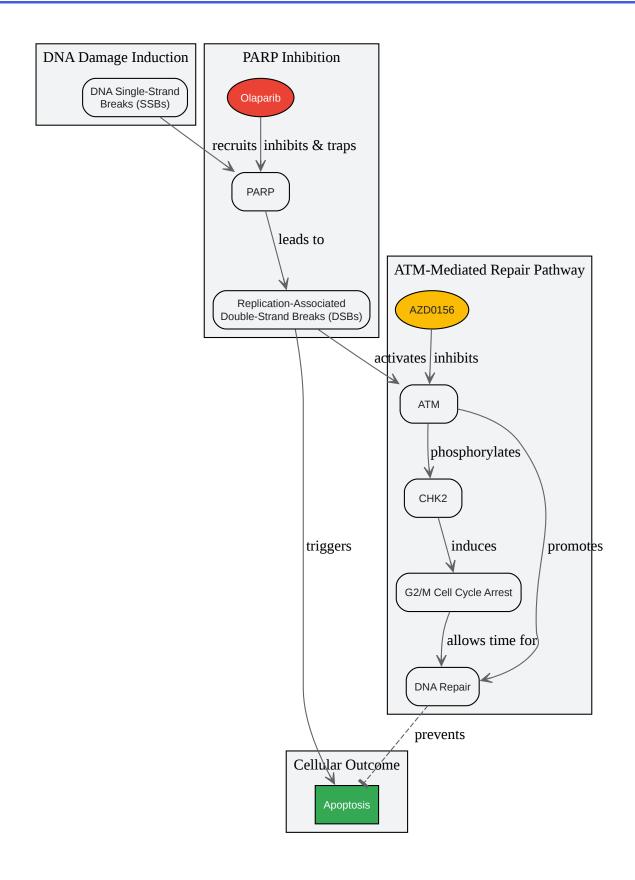


| PDX Model | Cancer Type | Treatment Group | Tumor Growth Inhibition (%) |
|-------------------------------|------------------------|-----------------|--------------------------------|
| HBCx-10 (BRCA2 mutant) | Triple-Negative Breast | Olaparib | 70 |
| Olaparib + AZD0156 | 95 | | |
| HBCx-9 (Olaparib-insensitive) | Triple-Negative Breast | Olaparib | 20 |
| Olaparib + AZD0156 | 60 | | |

Data interpreted from graphical representations in Riches et al., Molecular Cancer Therapeutics, 2020.[8]

Signaling Pathways and Experimental Workflows Signaling Pathway Diagram



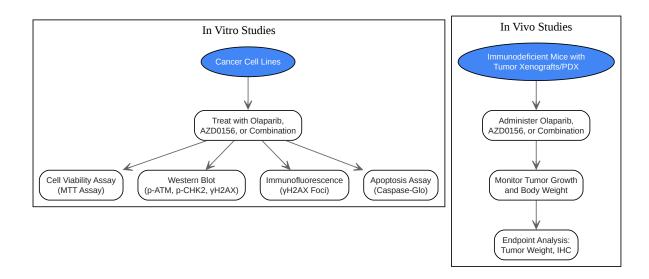


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Caption: DNA Damage Response pathway targeted by Olaparib and AZD0156.



Experimental Workflow Diagram



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- To cite this document: BenchChem. [Application Notes and Protocols for AZD0156 and Olaparib Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605740#azd0156-and-olaparib-combination-therapy-experimental-design]

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